Soladulcidine Soladulcidine Soladulcidine is an azaspiro compound, a steroid and an oxaspiro compound.
Soladulcidine is a natural product found in Solanum lycopersicum, Lycianthes biflora, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 511-98-8
VCID: VC21344692
InChI: InChI=1S/C27H45NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28-29H,5-15H2,1-4H3/t16-,17+,18+,19+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1
SMILES: CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1
Molecular Formula: C27H45NO2
Molecular Weight: 415.7 g/mol

Soladulcidine

CAS No.: 511-98-8

Cat. No.: VC21344692

Molecular Formula: C27H45NO2

Molecular Weight: 415.7 g/mol

* For research use only. Not for human or veterinary use.

Soladulcidine - 511-98-8

CAS No. 511-98-8
Molecular Formula C27H45NO2
Molecular Weight 415.7 g/mol
IUPAC Name (1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol
Standard InChI InChI=1S/C27H45NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28-29H,5-15H2,1-4H3/t16-,17+,18+,19+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1
Standard InChI Key XYNPYHXGMWJBLV-MFRNJXNGSA-N
Isomeric SMILES C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)NC1
SMILES CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1
Canonical SMILES CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1

Chemical Structure and Properties

Soladulcidine is classified as an azaspiro compound, a steroid, and an oxaspiro compound with a complex molecular structure. It belongs to the class of steroidal glycoalkaloids, which are characterized by their nitrogen-containing frameworks.

Basic Chemical Information

Soladulcidine has the molecular formula C₂₇H₄₅NO₂ with a molecular weight of 415.7 g/mol . Its full IUPAC name is (1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosane-6,2'-piperidine]-16-ol . The compound is also known by several synonyms, including Megacarpidine, Soladulcidin, and Megacarpidin .

Chemical Identifiers

The following table presents the key chemical identifiers for soladulcidine:

Identifier TypeValue
CAS Registry Number511-98-8
InChIKeyXYNPYHXGMWJBLV-MFRNJXNGSA-N
PubChem CID255997
ChEBI IDCHEBI:169816
ChEMBL IDCHEMBL1976775

Structural Features

Soladulcidine possesses a distinctive spirosolane structure that contributes to its biological activities. The molecule contains a steroid skeleton with a 5-membered oxygen-containing ring (furan) fused to the core structure and a nitrogen-containing piperidine ring in a spiro configuration. This unique structural arrangement distinguishes soladulcidine from other steroidal alkaloids and contributes to its specific biological properties .

Natural Sources

Plant Distribution

Soladulcidine has been identified in several species within the Solanaceae family, with particular prevalence in the Solanum genus. The compound has been reported in:

  • Solanum pimpinellifolium

  • Solanum dulcamara

These plants use steroidal alkaloids like soladulcidine as part of their defense mechanisms against herbivores and pathogens, highlighting the compound's ecological significance in plant survival strategies.

Biosynthesis

While the search results don't provide specific details on the biosynthetic pathway of soladulcidine, it is likely derived through similar pathways as other steroidal alkaloids in the Solanaceae family. These typically involve cholesterol as a precursor, followed by a series of enzymatic modifications that introduce the nitrogen-containing moiety and other structural features characteristic of these compounds.

Synthesis Methods

Laboratory Synthesis

Research has demonstrated efficient methods for the laboratory synthesis of soladulcidine. A notable approach involves using diosgenin and tigogenin as starting materials, with the synthesis completed in five to six steps .

Comparison with Related Compounds

The following table compares the synthesis efficiency of soladulcidine with related steroidal alkaloids:

This comparative data illustrates that the synthesis of soladulcidine has been optimized to achieve slightly higher yields than related compounds using similar synthetic pathways .

Biological Activities

Structure-Activity Relationship

The specific spirosolane structure of soladulcidine contributes to its biological activities. The presence of the hydroxyl group at C-16 position and the nitrogen-containing piperidine ring are likely crucial for its interaction with biological targets. These structural elements distinguish soladulcidine from other related compounds like solasodine, which differs slightly in structure but may share some biological properties.

Research Applications

Pharmaceutical Development

The anticancer potential of soladulcidine makes it a candidate for further pharmaceutical research and development. Its natural origin and relatively efficient synthesis pathway enhance its appeal as a lead compound for drug discovery programs focused on anticancer agents .

Chemical Synthesis Applications

Soladulcidine serves as an important precursor for the synthesis of other bioactive steroidal alkaloids. Its availability through efficient synthetic routes enables chemists to use it as a building block for creating libraries of structurally related compounds with potentially enhanced biological activities .

Structure Modification Studies

Research has indicated that selective modification at specific positions of soladulcidine's structure (such as C-3) can be achieved, allowing for lead optimization studies. This capability is valuable for medicinal chemistry efforts aimed at improving the efficacy, selectivity, or pharmacokinetic properties of the natural compound .

Comparison with Related Compounds

Structural Comparison with Solasodine

Solasodine is a closely related steroidal alkaloid with the molecular formula C₂₇H₄₃NO₂ and a molecular weight of 413.6358 . The primary structural difference between soladulcidine and solasodine is the presence of a double bond in solasodine's structure, which accounts for the slight difference in molecular weight and potentially affects the compounds' biological activities.

Biological Activity Comparison

While both soladulcidine and solasodine have been investigated for anticancer properties, the subtle structural differences between these compounds may lead to variations in their interaction with biological targets. Further comparative studies would be valuable to elucidate these differences and optimize their potential therapeutic applications.

Future Research Directions

Mechanism of Action Studies

Further research is needed to elucidate the precise mechanisms by which soladulcidine exerts its biological effects, particularly its anticancer activity. Understanding these mechanisms would facilitate the development of more effective derivatives and guide clinical applications.

Structure-Activity Relationship Exploration

The efficient synthesis methods available for soladulcidine provide opportunities for creating analogs with modified structures to explore structure-activity relationships. Such studies could identify the specific structural features responsible for the compound's bioactivity and lead to compounds with enhanced therapeutic properties.

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